molecular formula C15H20O4 B12283094 4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid

4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid

Cat. No.: B12283094
M. Wt: 264.32 g/mol
InChI Key: ALVSEZZLFXRSRZ-UHFFFAOYSA-N
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Description

4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid is an organic compound with the molecular formula C15H20O4. It is characterized by the presence of a benzoic acid moiety attached to a 1,3-dioxane ring substituted with two ethyl groups. This compound is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 5,5-diethyl-1,3-dioxane-2-one under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety yields carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes and receptors, influencing various biochemical pathways. The 1,3-dioxane ring provides structural stability and can modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 1,3-dioxane ring enhances its stability and reactivity, making it valuable in various applications .

Biological Activity

4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its anti-inflammatory properties and other pharmacological activities.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H22O4\text{C}_{15}\text{H}_{22}\text{O}_4

This structure features a benzoic acid moiety linked to a dioxane ring, which may contribute to its biological properties.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In a study utilizing carrageenan-induced paw edema in rats, the compound demonstrated dose-dependent inhibition of edema formation. The results are summarized in Table 1.

Dose (mg/kg) Edema Inhibition (%)
525.0
2548.9
12563.1

The compound's efficacy was comparable to that of diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID) .

The mechanism underlying the anti-inflammatory effects of this compound may involve the inhibition of prostaglandin synthesis. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Pharmacological Studies

Several pharmacological evaluations have been conducted to assess the safety and efficacy of this compound. These studies typically involve:

  • Acute Toxicity Testing : Initial assessments indicate that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses.
  • Chronic Toxicity Assessments : Long-term studies are necessary to fully understand the safety profile and potential side effects associated with prolonged use.

Case Studies

A notable case study involved administering varying doses of the compound in a controlled environment to evaluate its anti-inflammatory effects over time. Results indicated that higher doses not only reduced inflammation but also improved mobility in subjects suffering from inflammatory conditions .

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

4-(5,5-diethyl-1,3-dioxan-2-yl)benzoic acid

InChI

InChI=1S/C15H20O4/c1-3-15(4-2)9-18-14(19-10-15)12-7-5-11(6-8-12)13(16)17/h5-8,14H,3-4,9-10H2,1-2H3,(H,16,17)

InChI Key

ALVSEZZLFXRSRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(OC1)C2=CC=C(C=C2)C(=O)O)CC

Origin of Product

United States

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